[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Description
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS: 1439902-60-9) is a substituted imidazole derivative with a methoxybenzyl group at the 1-position and a methanamine moiety at the 4-position of the imidazole ring, formulated as C₁₂H₁₅N₃O·HCl (MW: 253.73) . It is primarily used in research and development, particularly in medicinal chemistry for exploring adenosine receptor ligands or other bioactive molecules .
Properties
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-12-4-2-3-10(5-12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOHMDFFAVTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-60-9 | |
| Record name | 1H-Imidazole-4-methanamine, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structurally analogous compounds share the 1H-imidazol-4-yl methanamine core but differ in substituents on the benzyl group or additional functional groups. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : Methoxy (3-OCH₃) is electron-donating, increasing electron density on the benzyl ring, while halogens (F, Cl) and CF₃ are electron-withdrawing, altering charge distribution and binding affinity to biological targets .
- Steric Effects : Ortho-substituted analogs (e.g., 2-F) introduce steric hindrance, which may limit conformational flexibility or receptor binding .
Biological Activity
Chemical Identity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, with the molecular formula , is a derivative of imidazole characterized by its unique substitution pattern, particularly the methoxybenzyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation and Synthesis
The synthesis of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by several steps including proto-demetallation and dehydrative cyclization. Although detailed industrial production methods are not extensively documented, laboratory-scale synthesis can be scaled up by optimizing reaction conditions for yield and purity.
The biological activity of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes by binding to certain enzymes or receptors.
Antimicrobial Activity
Research indicates that compounds similar to [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer potential of this compound is also under investigation. Imidazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for therapeutic development .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of imidazole derivatives, including [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride. The results demonstrated that these compounds exhibited potent activity against multiple strains, with notable effects on E. coli and S. aureus. The structure-activity relationship (SAR) analysis revealed that the methoxy substitution significantly enhanced antibacterial potency .
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride was tested against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations. Further mechanistic studies revealed that the compound induced apoptosis in treated cells, highlighting its potential as an anticancer agent .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
